molecular formula C9H14ClFN2O3S B2956362 1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856032-31-9

1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2956362
CAS RN: 1856032-31-9
M. Wt: 284.73
InChI Key: KBCDFHTVMULCKF-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative, which is a type of organic compound with a five-membered ring containing two nitrogen atoms. The “1-(2-fluoroethyl)-5-(propoxymethyl)” part suggests that it has fluoroethyl and propoxymethyl groups attached to the 1 and 5 positions of the pyrazole ring, respectively. The “sulfonyl chloride” group is a common functional group in organic chemistry, often used as a protecting group or a leaving group due to its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrazole ring. The presence of the sulfonyl chloride group could introduce some interesting properties, as sulfonyl chlorides are polar and can participate in a variety of chemical reactions .


Chemical Reactions Analysis

As a sulfonyl chloride derivative, this compound would be expected to undergo reactions typical of this group, such as substitution reactions with amines or alcohols . The pyrazole ring could also potentially participate in various reactions, depending on its substitution pattern and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl chloride group is typically reactive, while the fluoroethyl and propoxymethyl groups could influence the compound’s polarity and solubility .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Sulfonyl chlorides are generally considered to be hazardous due to their reactivity. They can cause burns and eye damage, and may be harmful if inhaled . Proper safety precautions should be taken when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend largely on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a reagent in certain chemical reactions .

properties

IUPAC Name

1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClFN2O3S/c1-2-5-16-7-8-9(17(10,14)15)6-12-13(8)4-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCDFHTVMULCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CCF)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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